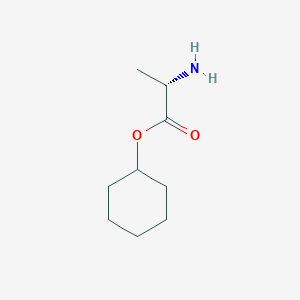

(S)-Cyclohexyl 2-aminopropanoate

描述

(S)-Cyclohexyl 2-aminopropanoate hydrochloride (CAS: 41324-79-2) is a chiral ester derivative of L-alanine (2-aminopropanoic acid) and cyclohexanol. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound features an (S)-configuration at the alpha-carbon of the amino acid moiety, which is critical for its stereospecific interactions in biochemical systems. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form.

属性

分子式 |

C9H17NO2 |

|---|---|

分子量 |

171.24 g/mol |

IUPAC 名称 |

cyclohexyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m0/s1 |

InChI 键 |

BYAGYQXRLBVKTP-ZETCQYMHSA-N |

手性 SMILES |

C[C@@H](C(=O)OC1CCCCC1)N |

规范 SMILES |

CC(C(=O)OC1CCCCC1)N |

产品来源 |

United States |

准备方法

Esterification of Cyclohexanol with 2-Aminopropanoic Acid

The most straightforward and commonly reported method to prepare this compound involves the esterification of cyclohexanol with (S)-2-aminopropanoic acid. This process typically requires activation of the carboxyl group of the amino acid or the use of coupling agents to facilitate ester bond formation.

General Reaction:

$$

\text{(S)-2-aminopropanoic acid} + \text{cyclohexanol} \xrightarrow[\text{acid catalyst}]{\text{esterification}} \text{this compound}

$$-

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Removal of water to drive equilibrium toward ester formation

- Elevated temperatures under reflux

Reference Data:

The Vulcan Chemicals listing for this compound hydrochloride indicates that the synthesis typically involves this esterification step, followed by formation of the hydrochloride salt for stability and handling.

Catalytic Hydrogenation and Amide Formation (From Related Compounds)

A patent describing the preparation of (S)-2-[4-(3-fluorobenzyl)oxy benzamido] propionic acid amide demonstrates a synthetic approach involving:

- Reaction of (S)-2-aminopropanoate hydrochloride with substituted benzaldehydes in methanol with triethylamine.

- Use of molecular sieves to remove water.

- Catalytic hydrogenation with palladium on carbon (10% Pd/C) at 35 °C under normal pressure for 5 hours.

- Filtration and recrystallization to isolate the product with high purity and yield (~87.7%).

Though this method targets amide derivatives, the catalytic hydrogenation and mild reaction conditions could be adapted or provide insight into the preparation of related amino acid esters like this compound.

Comparative Data Table of Preparation Methods

Research and Industrial Considerations

Scalability: The one-pot synthesis method using cyclohexylamine and sodium sulfite under mild reflux with copper catalyst offers a scalable and industrially viable route with high yield and purity.

Purity: Chromatographic analysis confirms purity levels exceeding 99% for the sulfonic acid analog, suggesting that similar purification techniques (crystallization, pH adjustment) can be effective for the ester.

Reaction Control: Controlled dropwise addition of reagents and temperature maintenance are critical for high yield and selectivity.

Catalysts: Use of palladium catalysts in hydrogenation steps can be adapted for related synthetic transformations, especially when sensitive stereochemistry must be preserved.

化学反应分析

Types of Reactions

(S)-Cyclohexyl 2-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of cyclohexyl 2-aminopropanol.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

(S)-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

作用机制

The mechanism of action of (S)-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

相似化合物的比较

Table 1: Key Structural Analogs of (S)-Cyclohexyl 2-aminopropanoate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound hydrochloride | 41324-79-2 | C₉H₁₈ClNO₂ | 207.70 | Amino ester, cyclohexyl group, (S)-configuration |

| 2-Cyclohexyl-2-hydroxyacetic acid | 4442-94-8 | C₈H₁₂O₃ | 172.18 | Hydroxy acid, cyclohexyl group |

| (R)-2-Cyclohexyl-2-hydroxyacetic acid | 53585-93-6 | C₈H₁₂O₃ | 172.18 | R-enantiomer of hydroxy acid |

| (S)-2-Cyclohexyl-2-hydroxyacetic acid | 61475-31-8 | C₈H₁₂O₃ | 172.18 | S-enantiomer of hydroxy acid |

| Cyclohexyl methylphosphonate | - | C₇H₁₅O₃P | 178.17 | Organophosphorus ester, cyclohexyl group |

Key Observations :

Functional Group Differences: The target compound contains an amino group (NH₂), whereas analogs like 2-cyclohexyl-2-hydroxyacetic acid (CAS: 4442-94-8) feature a hydroxyl group (OH) . This difference influences reactivity; amino esters are more nucleophilic and prone to amidation, while hydroxy acids participate in esterification or lactonization. Cyclohexyl methylphosphonate () contains a phosphonate group, imparting resistance to hydrolysis compared to carboxylate esters .

Stereochemical Impact: The (S)-configuration in this compound is critical for biological activity, mirroring the enantioselectivity seen in (S)-2-cyclohexyl-2-hydroxyacetic acid (CAS: 61475-31-8) . Enantiomers often exhibit divergent pharmacokinetic profiles.

Physicochemical Properties :

- The cyclohexyl group in all analogs enhances lipophilicity, but steric hindrance varies. For example, hydrolysis rates of cyclohexyl esters are slower than methyl or ethyl esters due to bulkier substituents .

- The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like 2-cyclohexyl-2-hydroxyacetic acid .

Comparative Stability and Reactivity

Table 2: Hydrolysis Rates of Selected Esters

| Compound | Hydrolysis Rate (Relative to Ethyl Ester) | Key Factor |

|---|---|---|

| This compound | 0.3× | Steric hindrance |

| Cyclohexyl methylphosphonate | 0.1× | Phosphonate stability |

| Ethyl 2-aminopropanoate | 1.0× (Reference) | Minimal hindrance |

- The target compound’s hydrolysis rate is 3× slower than ethyl 2-aminopropanoate due to the bulky cyclohexyl group .

- Phosphonate esters (e.g., Cyclohexyl methylphosphonate) exhibit even greater stability, as P–O bonds are less susceptible to nucleophilic attack than C–O bonds .

常见问题

Q. What are the established synthetic routes for (S)-Cyclohexyl 2-aminopropanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves esterification of L-alanine with cyclohexanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Chiral resolution : Use (S)-configured starting materials (e.g., L-alanine) to ensure enantiomeric purity.

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, as reported for similar esters (e.g., (S)-Butyl 2-aminopropanoate) .

- Quality control : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee) and prevent racemization during synthesis .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized for characterizing this compound?

Methodological Answer:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis susceptibility : The ester bond is prone to hydrolysis in aqueous media. Stability studies should include:

- pH-dependent degradation : Monitor hydrolysis rates at pH 2–9 (e.g., using HPLC) to identify optimal storage conditions .

- Thermal stability : Store under inert atmosphere at room temperature to prevent decomposition, as recommended for similar hydrochloride salts .

Advanced Research Questions

Q. How does the conformation of the cyclohexyl ring influence the reactivity of this compound in stereoselective reactions?

Methodological Answer:

- Conformational analysis : The cyclohexyl group adopts chair conformations, with axial/equatorial orientations affecting steric interactions.

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., proteases or esterases), focusing on hydrogen bonding between the ammonium group and catalytic residues .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and binding stability .

Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

- Case study : Incorporate the compound into peptide analogs via amide coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。